

# In Vivo Toxicological Profile of N-Nitrosodiethanolamine (NDELA): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Nitrosodiethanolamine**

Cat. No.: **B133224**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**N-Nitrosodiethanolamine** (NDELA) is a potent carcinogenic N-nitroso compound of significant environmental and industrial concern. This technical guide provides a comprehensive overview of the in vivo toxicological profile of NDELA, with a focus on its carcinogenicity, genotoxicity, and metabolism. Quantitative data from key toxicological studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers in understanding and investigating the toxicological properties of this compound.

## Carcinogenicity

In vivo studies in multiple rodent species have unequivocally demonstrated the carcinogenic potential of **N-Nitrosodiethanolamine**. The primary target organs for NDELA-induced carcinogenicity are the liver and the nasal cavity.

## Quantitative Carcinogenicity Data

The following tables summarize the key findings from in vivo carcinogenicity bioassays of NDELA in rats and Syrian golden hamsters.

Table 1: Carcinogenicity of **N-Nitrosodiethanolamine** in Rats

| Species /Strain    | Sex  | Route of Administration | Dose          | Duration of Treatment | Target Organ(s)     | Tumor Incidence (%)                                                                                                    | Reference                                                       |
|--------------------|------|-------------------------|---------------|-----------------------|---------------------|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Sprague-Dawley Rat | Male | Drinking water          | 1.5 mg/kg/day | Lifetime              | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms. <a href="#">[1]</a> <a href="#">[2]</a> | Preussmann et al., 1982 <a href="#">[1]</a> <a href="#">[2]</a> |
| Sprague-Dawley Rat | Male | Drinking water          | 6 mg/kg/day   | Lifetime              | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and nasal cavity neoplasms. <a href="#">[1]</a> <a href="#">[2]</a> | Preussmann et al., 1982 <a href="#">[1]</a> <a href="#">[2]</a> |
| Sprague-Dawley Rat | Male | Drinking water          | 25 mg/kg/day  | Lifetime              | Liver, Nasal Cavity | Dose-related increase in hepatocellular carcinomas and                                                                 | Preussmann et al., 1982 <a href="#">[1]</a> <a href="#">[2]</a> |

|                    |               |                |                |          |                     |                                                                                              |                               |
|--------------------|---------------|----------------|----------------|----------|---------------------|----------------------------------------------------------------------------------------------|-------------------------------|
|                    |               |                |                |          |                     | nasal<br>cavity<br>neoplas<br>ms.[1][2]                                                      |                               |
| Sprague-Dawley Rat | Male          | Drinking water | 100 mg/kg/da y | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocyte llular carcinom as and nasal cavity neoplas<br>ms.[1][2] | Preussmann et al., 1982[1][2] |
| Sprague-Dawley Rat | Male          | Drinking water | 400 mg/kg/da y | Lifetime | Liver, Nasal Cavity | Dose-related increase in hepatocyte llular carcinom as and nasal cavity neoplas<br>ms.[1][2] | Preussmann et al., 1982[1][2] |
| Fischer 344 Rat    | Male & Female | Drinking water | 160 mg/L       | 50 weeks | Liver               | Males: 19/27 (70.4%), Females: 27/27 (100%) hepatocyte llular                                | Lijinsky & Kovatch, 1985[3]   |

|                    |                  |                   |         |              |       |                                                                                                    |                                                    |
|--------------------|------------------|-------------------|---------|--------------|-------|----------------------------------------------------------------------------------------------------|----------------------------------------------------|
|                    |                  |                   |         |              |       |                                                                                                    | carcinom<br>as. <a href="#">[3]</a>                |
| Fischer<br>344 Rat | Male &<br>Female | Drinking<br>water | 64 mg/L | 100<br>weeks | Liver | Males:<br>11/20<br>(55%),<br>Females:<br>14/20<br>(70%)<br>liver<br>tumors.<br><a href="#">[3]</a> | Lijinsky &<br>Kovatch,<br>1985 <a href="#">[3]</a> |

Table 2: Carcinogenicity of **N-Nitrosodiethanolamine** in Syrian Golden Hamsters

| Species /Strain       | Sex           | Route of Administration | Dose            | Duration of Treatment | Target Organ(s)                                                    | Tumor Incidence (%)                                 | Reference                |
|-----------------------|---------------|-------------------------|-----------------|-----------------------|--------------------------------------------------------------------|-----------------------------------------------------|--------------------------|
| Syrian Golden Hamster | Male & Female | Subcutaneous injection  | 250 mg/kg/week  | Lifetime              | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | 35% malignant neoplasms in the olfactory region.[4] | Pour & Wallcave, 1981[4] |
| Syrian Golden Hamster | Male & Female | Subcutaneous injection  | 500 mg/kg/week  | Lifetime              | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | Malignant neoplasms in the olfactory region.[4]     | Pour & Wallcave, 1981[4] |
| Syrian Golden Hamster | Male & Female | Subcutaneous injection  | 1000 mg/kg/week | Lifetime              | Upper respiratory tract (olfactory region), Trachea, Larynx, Lungs | 73% malignant neoplasms in the olfactory region.[4] | Pour & Wallcave, 1981[4] |
| Syrian Golden Hamster | Not Specified | Subcutaneous injection  | 500 mg/kg       | 27 weekly injections  | Nasal cavity, Trachea, Larynx                                      | Nasal cavity tumors: 19/30 (63%), Tracheal tumors:  | Hecht et al., 1983[5]    |

|                             |                  |                            |       |                                     |                                        |                                                                                                                                                    |                                              |
|-----------------------------|------------------|----------------------------|-------|-------------------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------|
|                             |                  |                            |       |                                     |                                        | 7/30<br>(23%),<br>Laryngeal<br>tumors:<br>2/30<br>(7%). <a href="#">[5]</a>                                                                        |                                              |
| Syrian<br>Golden<br>Hamster | Not<br>Specified | Topical<br>application     | 25 mg | 3<br>times/we<br>ek for 36<br>weeks | Nasal<br>cavity,<br>Trachea            | 5/30<br>(17%),<br>Tracheal<br>tumors:<br>4/30<br>(13%). <a href="#">[5]</a>                                                                        | Hecht et<br>al.,<br>1983 <a href="#">[5]</a> |
| Syrian<br>Golden<br>Hamster | Not<br>Specified | Oral<br>cavity<br>swabbing | 20 mg | 3<br>times/we<br>ek for 45<br>weeks | Nasal<br>cavity,<br>Trachea,<br>Larynx | Nasal<br>cavity<br>tumors:<br>17/38<br>(45%),<br>Tracheal<br>tumors:<br>6/38<br>(16%),<br>Laryngeal<br>tumor:<br>1/38<br>(3%). <a href="#">[5]</a> | Hecht et<br>al.,<br>1983 <a href="#">[5]</a> |

## Genotoxicity

The carcinogenicity of NDELA is understood to be initiated by its genotoxic effects, primarily through the formation of DNA adducts following metabolic activation.

## Quantitative Genotoxicity Data

The following table summarizes key in vivo genotoxicity findings for NDELA.

Table 3: In Vivo Genotoxicity of N-Nitrosodiethanolamine

| Species/S strain | Assay                    | Endpoint                 | Dose          | Target Organ | Results                                                                                                              | Reference                                   |
|------------------|--------------------------|--------------------------|---------------|--------------|----------------------------------------------------------------------------------------------------------------------|---------------------------------------------|
| Rat              | DNA single-strand breaks | DNA damage               | Not specified | Liver        | Induction of single-strand breaks. <a href="#">[6]</a>                                                               | Denkel et al., 1986 <a href="#">[6]</a>     |
| Rat              | 32P-postlabeling         | DNA adducts              | Not specified | Liver        | Formation of glyoxal-deoxyguanosine (gdG) and O6-2-hydroxyethyldeoxyguanosine (OHEdG) adducts. <a href="#">[7]</a>   | Loeppky et al., 2002 <a href="#">[7]</a>    |
| Rat              | Not specified            | DNA single-strand breaks | Not specified | Liver        | Induction of DNA single-strand breaks, suppressible by ethanol and a sulfotransferase inhibitor. <a href="#">[8]</a> | Eisenbrand et al., 1987 <a href="#">[8]</a> |

## Metabolism and Metabolic Activation

The carcinogenicity of NDELA is dependent on its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules, including DNA. The primary metabolic pathways for NDELA are  $\beta$ -oxidation and  $\alpha$ -hydroxylation.

The  $\beta$ -oxidation pathway is a major route for NDELA metabolism in rodents.<sup>[9]</sup> This pathway involves the oxidation of the ethanol side chain.

$\alpha$ -hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, is a critical activation step. CYP2E1 has been implicated in the metabolism of other nitrosamines and is likely involved in NDELA metabolism.<sup>[10][11]</sup> Alcohol dehydrogenase also plays a role in the activation of NDELA.<sup>[8]</sup> These enzymatic reactions lead to the formation of unstable intermediates that can generate reactive species capable of alkylating DNA, leading to the formation of DNA adducts such as glyoxal-deoxyguanosine (gdG) and O6-2-hydroxyethyldeoxyguanosine (OHEdG).<sup>[7]</sup>



[Click to download full resolution via product page](#)

Metabolic activation pathway of **N-Nitrosodiethanolamine (NDELA)**.

## Experimental Protocols

This section provides a representative experimental protocol for an *in vivo* carcinogenicity study of NDELA, based on methodologies reported in the literature.<sup>[1][3][5]</sup>

## Animal Model and Husbandry

- Species: Male Sprague-Dawley rats
- Age: 6-8 weeks at the start of the study

- Housing: Animals are housed in polycarbonate cages with controlled temperature ( $22 \pm 2^\circ\text{C}$ ), humidity ( $50 \pm 10\%$ ), and a 12-hour light/dark cycle.
- Diet and Water: Standard laboratory chow and tap water are provided ad libitum.

## Dosing and Administration

- Test Substance: **N-Nitrosodiethanolamine** (purity >99%)
- Vehicle: Drinking water
- Dose Groups:
  - Control group: Untreated tap water
  - Low-dose group: 1.5 mg/kg body weight/day
  - Mid-dose group 1: 6 mg/kg body weight/day
  - Mid-dose group 2: 25 mg/kg body weight/day
  - High-dose group 1: 100 mg/kg body weight/day
  - High-dose group 2: 400 mg/kg body weight/day
- Administration: NDELA is dissolved in the drinking water to achieve the target daily dose based on average water consumption and body weight. Dosing solutions are prepared fresh weekly.

## In-Life Observations and Measurements

- Clinical Observations: Animals are observed daily for clinical signs of toxicity.
- Body Weight: Body weights are recorded weekly.
- Water Consumption: Water consumption is measured weekly to monitor compound intake.

## Terminal Procedures and Pathology

- Duration: The study continues for the lifetime of the animals. Animals are euthanized when moribund or at the end of the study.
- Necropsy: A complete necropsy is performed on all animals.
- Histopathology: The liver, nasal cavity, and all gross lesions are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.



[Click to download full resolution via product page](#)

A representative experimental workflow for an in vivo carcinogenicity study.

## Signaling Pathways

The specific cellular signaling pathways that are directly altered by **N-Nitrosodiethanolamine** in vivo leading to carcinogenesis have not been extensively elucidated. Research in the broader field of nitrosamine toxicology suggests that the genotoxic stress induced by DNA adduct formation can trigger a cascade of cellular responses. These may include the activation of DNA damage response (DDR) pathways, cell cycle arrest, and apoptosis. However, if these protective mechanisms are overwhelmed or bypassed, the persistence of DNA damage can lead to mutations in critical genes that regulate cell growth and proliferation, such as tumor suppressor genes and proto-oncogenes.

Furthermore, chronic inflammation is a known contributor to carcinogenesis. While direct evidence for NDELA's role in specific inflammatory signaling pathways is limited, it is plausible that the cellular damage and necrosis induced by high doses of NDELA could create a pro-inflammatory microenvironment in target organs like the liver, which could contribute to tumor promotion. Further research is warranted to delineate the specific signaling networks involved in NDELA-mediated carcinogenesis.

## Conclusion

The in vivo toxicological profile of **N-Nitrosodiethanolamine** is characterized by its potent carcinogenicity in rodents, with the liver and nasal cavity being the primary target organs. The carcinogenicity of NDELA is driven by its metabolic activation to genotoxic intermediates that form DNA adducts. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers and drug development professionals in the assessment of risks associated with NDELA and in the design of future toxicological studies. A deeper understanding of the specific signaling pathways involved in NDELA's toxicity remains a key area for future investigation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carcinogenicity of N-nitrosodiethanolamine in rats at five different dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Biomaterial Database [biomaterialdatabase.com]
- 5. Effects of route of administration and dose on the carcinogenicity of N-nitrosodiethanolamine in the Syrian golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [In Vivo Toxicological Profile of N-Nitrosodiethanolamine (NDELA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133224#toxicological-profile-of-n-nitrosodiethanolamine-in-vivo]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)